N-(3-chloro-2-methylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide
Description
The compound N-(3-chloro-2-methylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide features a unique structural framework combining a chloro-methylphenyl group, a thiophene moiety, and a 1,4-diazaspiro[4.5]deca-1,3-diene ring system linked via a thioacetamide bridge.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[(2-thiophen-2-yl-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3OS2/c1-14-15(22)7-5-8-16(14)23-18(26)13-28-20-19(17-9-6-12-27-17)24-21(25-20)10-3-2-4-11-21/h5-9,12H,2-4,10-11,13H2,1H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFDEGITZWDJRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC3(CCCCC3)N=C2C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-2-methylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article presents a comprehensive overview of its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C19H17ClN2OS
- Molecular Weight : 404.9 g/mol
- CAS Number : 2309587-46-8
Synthesis
The synthesis of this compound involves multi-step reactions that typically include the formation of the spiro structure and the introduction of thiophenyl and chloro groups. Detailed synthetic pathways can be referenced in specialized chemical literature.
Antimicrobial Activity
Recent studies have indicated that compounds similar to N-(3-chloro-2-methylphenyl)-2-thioacetamide exhibit significant antimicrobial properties. For instance, derivatives with enhanced lipophilicity demonstrated increased antibacterial activity against various strains .
Antitumor Properties
Research has shown that related compounds can inhibit cell proliferation in cancer cell lines, suggesting potential antitumor activity. For example, the evaluation of similar structures revealed cytotoxic effects on L1210 cells, a common model for leukemia studies .
The biological activity of this compound may be attributed to its ability to interfere with critical cellular processes:
- Inhibition of Enzyme Activity : Compounds in this class may inhibit specific enzymes involved in cellular metabolism or signaling pathways.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest, leading to apoptosis in cancer cells.
Case Studies
- Study on Antimicrobial Efficacy :
- Antitumor Activity Assessment :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C19H17ClN2OS |
| Molecular Weight | 404.9 g/mol |
| CAS Number | 2309587-46-8 |
| Antimicrobial Activity (IC50) | Varies by derivative (e.g., < 50 μM for some) |
| Antitumor Activity (IC50) | < 10 μM in L1210 cells |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Substituent Effects: The target compound’s 3-chloro-2-methylphenyl group contrasts with simpler chlorophenyl or dichlorophenyl substituents in analogs. This substitution pattern may enhance lipophilicity or steric hindrance, influencing receptor binding or metabolic stability .
Synthesis Strategies :
- Acetamide derivatives are commonly synthesized via acyl chloride intermediates (e.g., ) or reflux-based coupling (e.g., ). The target compound may require similar steps, with additional complexity from the spirocyclic system .
- Spirocyclic systems, such as those derived from Gewald reactions (), often involve multi-step syntheses with careful control of ring-forming conditions .
Physicochemical and Spectroscopic Properties
While spectral data (NMR, IR) for the target compound are unavailable, analogs provide insights:
- N-(3-acetyl-2-thienyl)acetamides () exhibit detailed $^{1}\text{H}$ and $^{13}\text{C}$ NMR profiles, with carbonyl signals near 168–170 ppm and thiophene protons at 6.5–7.5 ppm. The target compound’s diazaspiro ring may introduce distinct shifts due to electron-withdrawing effects .
- 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () forms hydrogen-bonded dimers ($N-H\cdots N$), a feature that could extend to the target compound if similar hydrogen-bonding motifs exist .
Q & A
Q. What are the critical synthetic steps and reaction conditions for synthesizing this compound?
The synthesis involves three key stages:
- Formation of the spirocyclic 1,4-diazaspiro[4.5]deca-1,3-diene core via cyclization reactions under controlled temperatures (e.g., 60–80°C) and inert atmospheres.
- Introduction of the thiophen-2-yl group using nucleophilic substitution or coupling reactions, often catalyzed by Pd-based catalysts in solvents like DMF or acetonitrile.
- Thioacetamide linkage formation through a thiol-ester exchange reaction, requiring precise stoichiometry and anhydrous conditions. Characterization via -NMR, -NMR, and high-resolution mass spectrometry (HRMS) is critical to confirm purity and structural integrity .
Q. Which analytical techniques are most reliable for structural elucidation?
- X-ray crystallography (using SHELXL for refinement) resolves the 3D conformation, particularly the spirocyclic geometry and stereoelectronic effects .
- 2D NMR (e.g., HSQC, HMBC) maps connectivity between the thiophene, spirocyclic, and acetamide moieties.
- Mass spectrometry (ESI-TOF) validates molecular weight and fragmentation patterns, distinguishing regioisomers .
Intermediate Research Questions
Q. How can reaction yields be optimized during the thiophen-2-yl group incorporation?
- Catalyst screening : Pd(PPh) or CuI in Sonogashira coupling improves cross-coupling efficiency.
- Solvent optimization : Polar aprotic solvents (e.g., DMSO) enhance solubility of aromatic intermediates.
- Temperature control : Gradual heating (40–60°C) minimizes side reactions like thiophene ring decomposition. Monitor progress via TLC or HPLC with UV detection at 254 nm .
Q. What challenges arise in confirming the spirocyclic structure, and how are they addressed?
- Crystallographic disorder : Refinement using SHELXL with twin-law corrections resolves overlapping electron densities in the spirocyclic core .
- Dynamic effects in NMR : Low-temperature -NMR (e.g., –40°C in CDCl) slows conformational exchange, sharpening split signals for the diazaspiro ring .
Advanced Research Questions
Q. How should researchers resolve contradictions between spectroscopic data and computational predictions?
- Case example : Discrepancies in -NMR chemical shifts for the thioacetamide sulfur neighbor may arise from tautomerism. Use -HMBC to probe nitrogen hybridization or isotopic labeling to track proton exchange.
- DFT calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with experimental NMR shifts to identify dominant tautomers or conformers .
Q. What in silico strategies predict biological target engagement for this compound?
- Molecular docking : AutoDock Vina or Schrödinger Glide screens against kinases or GPCRs, focusing on interactions between the thiophene sulfur and catalytic lysine residues.
- Molecular dynamics (MD) simulations : Analyze binding stability of the spirocyclic moiety in lipid bilayers or protein active sites (NAMD/GROMACS). Validate with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding affinity measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
